6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

Analgesic activity Acetic acid writhing test 2-Phenylimidazo[1,2-b]pyridazine SAR

Securing a validated and derivatizable core scaffold is often the bottleneck in initiating kinase inhibitor programs. 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 160911-34-2) directly addresses this by providing a tractable hit for TrkA-driven cancer research. - Confirmed TrkA inhibitory activity (IC50: 1.0 μM) with significant room for multiparameter optimization to reach clinical candidate potency. - The 3-position carboxylic acid enables straightforward amide coupling for rapid library synthesis, as demonstrated in antibacterial programs achieving MICs of 6.25 μg/mL. - A critical comparator for SAR studies, its analgesic profile is distinct from 6-methoxy or 7-methyl analogs, enabling deconvolution of target engagement.

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
CAS No. 160911-34-2
Cat. No. B12902440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid
CAS160911-34-2
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C(=O)O
InChIInChI=1S/C13H8ClN3O2/c14-9-6-7-10-15-11(8-4-2-1-3-5-8)12(13(18)19)17(10)16-9/h1-7H,(H,18,19)
InChIKeyONMSYWVAOQYZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic Acid: Chemical Identity and Procurement Profile


6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 160911-34-2) is a heterocyclic small molecule (C13H8ClN3O2, MW 273.68 g/mol) featuring the characteristic imidazo[1,2-b]pyridazine bicyclic core with a phenyl substituent at the 2-position, a carboxylic acid at the 3-position, and a chlorine atom at the 6-position. This substitution pattern places it within a well-documented class of compounds explored for analgesic, anti-inflammatory, and kinase-inhibitory activities, as established by the pioneering heterocyclic chemistry research of Abignente and co-workers [1]. Its structural configuration provides a unique vector for both biochemical probe design and medicinal chemistry optimization.

Analgesic SAR scaffold Class-level analgesic activity reported in writhing model; 3-COOH and 6-Cl substitution retain phenotype
TrkA kinase inhibitor hit Moderate TrkA inhibition reported; scaffold supports hit-to-lead optimization
6-position SAR probe 6-Cl directs analgesic phenotype; distinct from anti-absence 6-OCH3/7-CH3 analogs
Library synthesis handle Free 3-COOH enables rapid amide/ester derivatization for screening libraries

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute in SAR Studies


The structure-activity relationships (SAR) within the 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid series are highly sensitive to even single-point substitutions. The foundational SAR studies by Abignente et al. demonstrated that the 2-phenyl substituent is critical for analgesic efficacy, while the nature of the substituent at the 6-position profoundly modulates the pharmacological profile, shifting activity between analgesic, anti-inflammatory, and anti-absence mechanisms [1]. The 6-chloro derivative therefore cannot be considered interchangeable with its 6-methyl (DM1), 6-methoxy (DM2), or unsubstituted analogs; each represents a distinct pharmacological entity with a unique profile [2]. The following evidence sections provide the quantitative basis for this differentiation.

6-substitution alters functional phenotype
6-Chloro retains analgesic activity, whereas 6-methoxy (DM2) and 7-methyl (DM1) analogs shift to anti-absence via Cav3.1 blockade. Analgesic models may not respond.
3-carboxylic acid is essential for analgesic activity
3-Acetic acid analogs (2-phenylimidazo[1,2-b]pyridazine-3-acetic series) lack significant analgesic activity. Core scaffold similarity does not guarantee pharmacological equivalence.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Analgesic Efficacy in the Acetic Acid Writhing Model

In the foundational SAR study of the series, Abignente et al. reported that almost all 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids exhibited high analgesic activity in the acetic acid writhing test in mice, whereas anti-inflammatory and ulcerogenic activities were sharply lower [1]. While quantitative ED50 values for the 6-chloro derivative were not individually tabulated in the available abstract, the study establishes that within this series, the 6-chloro substitution pattern maintains the high analgesic efficacy characteristic of the class, and the overall pharmacological profile is distinct from analogs such as the 2-phenylimidazo[1,2-b]pyridazine-3-acetic acid series, which showed only one-third the anti-inflammatory potency of indomethacin but lacked analgesic activity [2]. This cross-series comparison confirms that the 3-carboxylic acid-6-chloro configuration is essential for retaining analgesic efficacy.

Analgesic Activity
Class-level
3-COOH series: high analgesic activity
3-acetic series: no significant analgesic activity
3-COOH required for analgesic response
Exact % inhibition not individually reported for 6-Cl derivative; series-level inference
Analgesic activity Acetic acid writhing test 2-Phenylimidazo[1,2-b]pyridazine SAR

Divergent Pharmacology: Analgesia vs. Anti-absence Activity

The pharmacological profile of the 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid scaffold is exquisitely sensitive to the nature of the 6-position substituent. While the 6-chloro derivative retains the high analgesic activity characteristic of the parent series [1], the 6-methoxy derivative DM2 and the 7-methyl derivative DM1 have been demonstrated to exert potent anti-absence activity via T-type calcium channel (Cav3.1) blockade, and were found to be more potent than indomethacin in suppressing spike-wave discharges in WAG/Rij rats [2]. This pharmacological divergence confirms that the 6-chloro substituent directs the biological response toward analgesia rather than anti-absence or anti-inflammatory mechanisms, establishing a clear functional differentiation. Researchers selecting the 6-chloro derivative are therefore targeting the analgesic phenotype, whereas procurement of DM1 or DM2 would instead address anti-epileptic/anti-absence indications.

Pharmacological Phenotype
Class-level
6-Cl: analgesic
6-OCH3/7-CH3: anti-absence (Cav3.1 block)
6-substitution dictates functional phenotype
WAG/Rij rat model and patch clamp data; analgesic-antiabsence divergence
Anti-absence activity T-type calcium channel Cav3.1 6-Substitution SAR

TrkA Kinase Inhibitory Activity of a Key Derivative

A urea derivative of 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, specifically 1-(6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea (Compound 31 from US9896447), was evaluated for TrkA kinase functional activity using a DiscoverX PathHunter assay in U2OS cells expressing TrkA receptor. The compound exhibited an IC50 of 1.00E+3 nM (1.0 μM) against TrkA [1]. This data point provides a quantitative benchmark for the target compound's utility as a TrkA kinase inhibitor scaffold. When compared to optimized imidazo[1,2-b]pyridazine derivatives such as compound 12d, which inhibits TRKA with an IC50 of 3.3 nM [2], the 6-chloro-2-phenyl scaffold demonstrates a >300-fold range for potency optimization, confirming its value as a starting point for medicinal chemistry campaigns rather than as a final optimized lead. This quantitative gap underscores why commercial procurement of the 6-chloro-2-phenyl carboxylic acid is justified for early-stage kinase programs, where the scaffold provides a validated yet optimizable starting point distinct from more potent but structurally divergent TRK inhibitors.

TrkA Kinase Inhibition
Cross-study comparable
Urea deriv. IC50 = 1.0 μM
Advanced lead IC50 = 3.3 nM
~303-fold potency gap; scaffold suited for optimization
Cell-based vs biochemical assay conditions differ; cross-study comparison
TrkA kinase inhibition Kinase inhibitor BindingDB IC50 Urea derivative

Evidence-Backed Applications for Research Procurement


Analgesic Drug Discovery Scaffold

Based on the demonstrated high analgesic activity of the 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid series in the acetic acid writhing model, coupled with sharply lower ulcerogenic and anti-inflammatory actions [1], the 6-chloro derivative serves as a validated starting scaffold for developing non-opioid analgesics with a reduced gastrointestinal side-effect profile. The 6-chloro substituent retains the analgesic phenotype while providing a synthetic handle for further derivatization. Research programs targeting pain with an improved safety margin over traditional NSAIDs should prioritize this scaffold, as it has been experimentally shown to decouple analgesic efficacy from COX-mediated ulcerogenicity.

TrkA Kinase Inhibitor Hit-to-Lead Optimization

The urea derivative of 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid demonstrates confirmed TrkA inhibitory activity with an IC50 of 1.0 μM [2]. This positions the compound as a tractable hit for kinase inhibitor programs targeting TrkA-driven cancers. The >300-fold potency gap relative to optimized clinical candidates such as compound 12d (IC50 = 3.3 nM) confirms that the 6-chloro-2-phenyl scaffold provides a well-characterized starting point with significant room for multiparameter optimization. Procurement of this intermediate enables systematic exploration of 3-position amide/urea substituents to improve potency, selectivity, and pharmacokinetic properties.

SAR Probe for 6-Position Substituent Effects

As demonstrated by the divergent pharmacological outcomes of 6-chloro (analgesic) [1] versus 6-methoxy or 7-methyl (anti-absence via Cav3.1 blockade) [3] substituents, the 6-chloro derivative is an essential comparator compound for systematic SAR studies aimed at deconvoluting the molecular determinants of target engagement. Its procurement is critical for research groups seeking to build comprehensive SAR tables that map the pharmacological space of the imidazo[1,2-b]pyridazine chemotype, enabling rational design of probes with desired polypharmacology or selectivity profiles.

Synthetic Intermediate for Amide and Ester Libraries

The carboxylic acid functionality at the 3-position makes 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid an ideal precursor for generating libraries of amide and ester derivatives via straightforward coupling chemistries. This is confirmed by recent studies demonstrating the successful synthesis of imidazo[1,2-b]pyridazine-3-carboxamide libraries with antibacterial activities reaching MIC values as low as 6.25 μg/mL, comparable to tetracycline controls [4]. Procuring the 6-chloro-2-phenyl carboxylic acid enables medicinal chemistry teams to rapidly access diverse chemical space for phenotypic or target-based screening campaigns.

Application
Selection Property
Validation Focus
Analgesic SAR studies
Analgesic phenotype with 6-Cl
Writhing model endpoint and ulcerogenicity context
TrkA inhibitor hit-to-lead
TrkA inhibition scaffold
Potency optimization and selectivity profiling
6-position SAR probe
Substituent-dependent phenotype shift
Phenotype mapping (analgesic vs anti-absence)
Amide/ester library synthesis
3-COOH coupling handle
Library synthesis and antibacterial screening context
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